molecular formula C9H10BrClO2S B1320826 1-Bromo-4-((3-chloropropyl)sulfonyl)benzene CAS No. 937014-20-5

1-Bromo-4-((3-chloropropyl)sulfonyl)benzene

Cat. No.: B1320826
CAS No.: 937014-20-5
M. Wt: 297.6 g/mol
InChI Key: SRKQCVBDEKIYEV-UHFFFAOYSA-N
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Description

1-Bromo-4-((3-chloropropyl)sulfonyl)benzene is a chemical compound with the molecular formula C10H10BrClO2S. It is a member of the benzene family and is commonly referred to as BCS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-((3-chloropropyl)sulfonyl)benzene typically involves the reaction of 1-bromo-4-nitrobenzene with 3-chloropropylsulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-((3-chloropropyl)sulfonyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include amine derivatives

Scientific Research Applications

1-Bromo-4-((3-chloropropyl)sulfonyl)benzene is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein modification.

    Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-Bromo-4-((3-chloropropyl)sulfonyl)benzene involves its interaction with specific molecular targets. The bromine and sulfonyl groups play a crucial role in its reactivity. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(3-chloropropyl)benzene: Similar structure but lacks the sulfonyl group.

    4-Bromobenzenesulfonyl chloride: Similar structure but lacks the chloropropyl group.

    1-Bromo-4-nitrobenzene: Similar structure but contains a nitro group instead of the chloropropyl group

Uniqueness

1-Bromo-4-((3-chloropropyl)sulfonyl)benzene is unique due to the presence of both the bromine and sulfonyl groups, which confer distinct reactivity and properties. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-bromo-4-(3-chloropropylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKQCVBDEKIYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611841
Record name 1-Bromo-4-(3-chloropropane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937014-20-5
Record name 1-Bromo-4-(3-chloropropane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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